molecular formula C15H13NO5 B6401382 2-(2-Methoxy-5-methylphenyl)-4-nitrobenzoic acid CAS No. 1261907-09-8

2-(2-Methoxy-5-methylphenyl)-4-nitrobenzoic acid

Cat. No.: B6401382
CAS No.: 1261907-09-8
M. Wt: 287.27 g/mol
InChI Key: NCFQLHMWJGYPNY-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)-4-nitrobenzoic acid is an organic compound with a complex structure that includes both aromatic and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-methylphenyl)-4-nitrobenzoic acid typically involves a multi-step process. One common method starts with the nitration of 2-methoxy-5-methylphenyl to introduce the nitro group. This is followed by a Friedel-Crafts acylation reaction to attach the benzoic acid moiety. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of hazardous chemicals and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-methylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-(2-Methoxy-5-methylphenyl)-4-carboxybenzoic acid.

    Reduction: Formation of 2-(2-Methoxy-5-methylphenyl)-4-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)-4-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can influence biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-methylphenylboronic acid
  • 2-Methoxy-5-methylphenylacetic acid
  • 2-Methoxyphenyl isocyanate

Uniqueness

2-(2-Methoxy-5-methylphenyl)-4-nitrobenzoic acid is unique due to the presence of both methoxy and nitro groups on the aromatic rings. This combination of functional groups allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.

Properties

IUPAC Name

2-(2-methoxy-5-methylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-9-3-6-14(21-2)13(7-9)12-8-10(16(19)20)4-5-11(12)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFQLHMWJGYPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689960
Record name 2'-Methoxy-5'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-09-8
Record name 2'-Methoxy-5'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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